Kalibor

描述

Historical Perspectives in Chemical Research

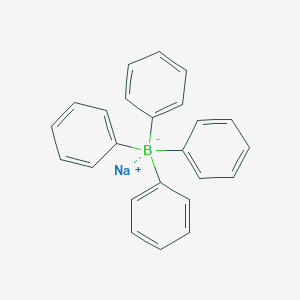

The journey of sodium tetraphenylborate (B1193919), with the chemical formula NaB(C₆H₅)₄, began in the mid-20th century. nist.gov Its synthesis, achieved through the reaction of sodium tetrafluoroborate (B81430) with phenylmagnesium bromide, marked a pivotal moment in inorganic and organometallic chemistry. wikipedia.org Initially, its primary utility was found in analytical chemistry as a highly effective precipitating agent. wikipedia.orgtmmedia.in The compound's ability to selectively precipitate certain ions, most notably potassium, from aqueous solutions offered a significant advancement in gravimetric analysis. psu.edupsu.eduwisc.edu This discovery provided a simpler and more accurate method for potassium determination compared to previous techniques. psu.edupsu.edu

The early literature often referred to the tetraphenylborate ion simply as "tetraphenylboron". nist.gov The synthesis of both lithium and sodium tetraphenylborate, which are notably soluble in water, quickly drew attention to their potential for precipitating the potassium ion, as potassium tetraphenylborate is sparingly soluble in aqueous solutions. nist.gov This property was a key driver for the initial wave of research into tetraphenylborate chemistry.

Significance of the Tetraphenylborate Anion in Advanced Chemical Systems

The tetraphenylborate anion, [B(C₆H₅)₄]⁻, is the cornerstone of sodium tetraphenylborate's utility. Its large size and the delocalization of the negative charge across the four phenyl rings result in a weakly coordinating nature. nih.govuu.nl This characteristic is of paramount importance in various chemical systems.

In coordination chemistry , the tetraphenylborate anion serves as a non-interfering counterion, allowing for the isolation and stabilization of reactive cationic metal complexes. wikipedia.orgacs.org Its bulkiness prevents it from strongly coordinating to the metal center, thereby preserving the reactivity of the cation. This has been instrumental in the study of organometallic compounds, including those with sensitive ligands like dinitrogen. wikipedia.org The lipophilicity conferred by the four phenyl rings also enhances the solubility of its salts in organic solvents, a valuable property in organometallic synthesis. wikipedia.org

In electrochemistry , the tetraphenylborate anion and its fluorinated derivatives have been pivotal in the development of weakly coordinating electrolytes. nih.gov These electrolytes create a benign environment for studying anodic processes and generating positively charged electrolysis products. nih.gov The anion's resistance to oxidation at high positive potentials, particularly in its fluorinated forms, expands the accessible window for electrochemical investigations. nih.govresearchgate.net

Furthermore, the tetraphenylborate anion has been explored as a co-reactant in electrogenerated chemiluminescence (ECL), where it can enhance light emission in both aqueous and non-aqueous media. researchgate.net

Evolution of Research Applications in Modern Chemistry

The applications of sodium tetraphenylborate have evolved significantly from its initial role in gravimetric analysis. While still used for the determination of potassium and other monovalent cations, its utility has expanded into diverse areas of modern chemistry. psu.eduwisc.eduhach.com

In organic synthesis , it is employed as a phenyl group donor in palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds. wikipedia.org It also serves as a reagent for the preparation of N-acylammonium salts. wikipedia.org

Recent research has explored its use in the synthesis of novel materials. For instance, it has been used to create anionic metal-organic frameworks (MOFs) that can act as solid electrolytes for various metal ions, including Li⁺, Na⁺, and K⁺. rsc.org Its role in the formation of nanoparticles has also been investigated, such as in the extraction and reduction of gold. researchgate.net

Moreover, studies have delved into its potential biological applications, with findings suggesting selective bactericidal activity against certain pathogens. asm.org The interaction of the tetraphenylborate anion with proteins like bovine serum albumin has also been a subject of physicochemical studies. mdpi.com

The versatility of sodium tetraphenylborate continues to inspire new research directions, from its use in synthesizing complex boron-containing compounds to its application in environmental remediation for the removal of radioactive cesium. wisc.edursc.org

Interactive Data Tables

Physical and Chemical Properties of Sodium Tetraphenylborate

| Property | Value | Reference |

| Chemical Formula | NaB(C₆H₅)₄ | wikipedia.org |

| Molar Mass | 342.22 g/mol | biosynth.com |

| Appearance | White to off-white crystalline solid | wikipedia.orgtmmedia.in |

| Melting Point | > 300 °C | wikipedia.org |

| Solubility in Water | Appreciable | nist.govwikipedia.org |

| Solubility in Organic Solvents | Soluble in solvents like ethanol | wikipedia.org |

Key Research Applications of Sodium Tetraphenylborate

| Application Area | Specific Use | Key Feature | References |

| Analytical Chemistry | Gravimetric determination of K⁺, NH₄⁺, Rb⁺, Cs⁺ | Forms insoluble precipitates | wikipedia.orgtmmedia.inpsu.edupsu.eduwisc.edu |

| Coordination Chemistry | Non-coordinating counterion | Stabilizes cationic metal complexes | wikipedia.orgacs.org |

| Electrochemistry | Component of weakly coordinating electrolytes | Expands electrochemical window for anodic studies | nih.govresearchgate.net |

| Organic Synthesis | Phenyl donor in cross-coupling reactions | Facilitates C-C bond formation | wikipedia.org |

| Materials Science | Precursor for anionic metal-organic frameworks (MOFs) | Forms solid-state electrolytes | rsc.org |

| Biochemistry | Selective bactericidal agent | Activity against specific Neisseria species | asm.org |

Structure

2D Structure

属性

IUPAC Name |

sodium;tetraphenylboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20B.Na/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFSRCEJMTLMDLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20BNa | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4358-26-3 (Parent) | |

| Record name | Sodium tetraphenylborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2059728 | |

| Record name | Borate(1-), tetraphenyl-, sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Snow-white solid; [Merck Index] White, light cream-colored, or pale grey powder; [Alfa Aesar MSDS] | |

| Record name | Sodium tetraphenylborate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17667 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

143-66-8 | |

| Record name | Sodium tetraphenylborate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sodium tetraphenylborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Borate(1-), tetraphenyl-, sodium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Borate(1-), tetraphenyl-, sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium tetraphenylborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.096 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM TETRAPHENYLBORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5A96KL5H1M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies Involving Sodium Tetraphenylborate

Synthesis of Metal-Tetraphenylborate Complexes

The non-coordinating nature of the tetraphenylborate (B1193919) anion, coupled with its ability to precipitate certain metal ions and participate in ligand exchange, makes it a valuable tool in the synthesis of a diverse array of metal complexes.

Formation of Ion-Pair Complexes

Sodium tetraphenylborate is widely employed in the formation of ion-pair complexes through anion exchange reactions. In these processes, the tetraphenylborate anion replaces the original counter-ion of a cationic metal complex, often leading to changes in the solubility and stability of the resulting salt. This strategy is particularly useful for isolating and purifying cationic complexes.

For instance, ion-pair complexes of bioactive molecules like quinine (B1679958) and pyridoxine (B80251) with tetraphenylborate have been synthesized and characterized. mdpi.comacs.orgnih.gov The formation of these complexes is driven by the electrostatic interaction between the cationic organic molecule and the tetraphenylborate anion. mdpi.comnih.gov In a typical synthesis, an aqueous solution of sodium tetraphenylborate is reacted with a solution of the hydrochloride salt of the organic molecule, leading to the precipitation of the water-insoluble ion-pair complex. acs.orgnih.gov

The formation of such ion-pair complexes is not limited to organic cations. In coordination chemistry, sodium tetraphenylborate is frequently used to precipitate cationic metal complexes from solution, facilitating their isolation and characterization. This technique has been applied to a wide range of transition metal and lanthanoid complexes. researchgate.netjcu.edu.aubohrium.com

Ligand Exchange and Rearrangement Reactions

Sodium tetraphenylborate can also participate directly in ligand exchange reactions, where one or more ligands in a metal complex are replaced by the phenyl group from the tetraphenylborate anion. chemguide.co.uksavemyexams.comlibretexts.org This provides a convenient route for the phenylation of metal centers.

A notable example is the stereoretentive ligand exchange reaction of N-fused porphyrin ruthenium(II) complexes. When treated with sodium tetraphenylborate at elevated temperatures, the chloride ligand is replaced by a phenyl group, yielding the corresponding phenyl complex. acs.org In this reaction, sodium tetraphenylborate serves as a source of the phenyl anion. acs.org

Furthermore, the reaction of certain metal complexes with sodium tetraphenylborate can induce rearrangement reactions, leading to the formation of more complex structures. For example, the reaction of low-spin pentacoordinate nickel(II) complexes with a terdentate arsine ligand with sodium tetraphenylborate results in the formation of various polynuclear nickel(II) species. tandfonline.com The specific products formed depend on the reaction conditions and the stoichiometry of the reactants. tandfonline.com

Preparative Strategies for Polynuclear Complexes

The synthesis of polynuclear complexes, which contain multiple metal centers, is a significant area of research due to their interesting magnetic and catalytic properties. Sodium tetraphenylborate has been utilized in the preparation of such complexes, often playing a role in both the assembly of the polynuclear core and as a counterion.

As mentioned previously, the reaction of Ni₂(tasp)₃(H₂O)₄ with varying amounts of sodium tetraphenylborate can lead to the formation of di- and trinuclear nickel complexes. tandfonline.com Similarly, the reaction of [Ni(tasp)I₂] with sodium tetraphenylborate can produce dinuclear and tetranuclear nickel species. tandfonline.com

In the realm of f-block elements, the reactivity of tetraphenylborate salts of rare earth metallocene cations has been investigated. These studies have shown that coordination complexes can be isolated, and in some cases, the tetraphenylborate anion itself can be involved in the reduction of substrates, leading to the formation of polynuclear assemblies. nih.govacs.org For example, the reaction of [(C₅Me₅)₂Y][(μ-Ph)₂BPh₂] with phenazine (B1670421) leads to the formation of a dinuclear yttrium complex containing a bridging phenazine radical anion. nih.govacs.org

Organometallic Synthesis and Catalysis

In recent years, sodium tetraphenylborate has found increasing application in organometallic synthesis and catalysis, particularly in hydroarylation reactions and photocatalytic C-B bond formation.

Hydroarylation Reactions Utilizing Sodium Tetraphenylborate

Hydroarylation, the addition of a C-H bond of an arene across a C-C multiple bond, is a powerful tool for the formation of C-C bonds. Sodium tetraphenylborate has been successfully employed as an arylating agent in these reactions, offering an alternative to traditional organoboron reagents like boronic acids.

Palladium-catalyzed hydroarylation of terminal alkynes with sodium tetraphenylborate has been shown to proceed efficiently in water under mild conditions, yielding arylalkenes and aryl-substituted dienes. researchgate.net These reactions are often catalyzed by palladium(II) complexes with imidazole (B134444) ligands. researchgate.net The use of water as a solvent and the mild reaction conditions make this a green and attractive synthetic method. researchgate.netacs.org

Rhodium and nickel complexes have also been reported to catalyze the hydroarylation of alkynes and alkenes using sodium tetraphenylborate. nih.govresearchgate.netrsc.orgresearchgate.net For instance, rhodium-catalyzed 1,4-addition of sodium tetraarylborates to β,β-disubstituted α,β-unsaturated ketones allows for the asymmetric construction of quaternary carbon stereocenters. researchgate.net Nickel-catalyzed hydroarylation reactions have also been developed, providing a more earth-abundant metal alternative for these transformations. rsc.orgresearchgate.netnsf.gov

Table 1: Metal-Catalyzed Hydroarylation Reactions with Sodium Tetraphenylborate

| Catalyst System | Substrate | Product | Reference(s) |

| Palladium(II) complexes with imidazole ligands | Terminal alkynes | Arylalkenes and aryl-substituted dienes | researchgate.net |

| Rhodium/diene complexes | β,β-disubstituted α,β-unsaturated ketones | Ketones with quaternary carbon stereocenters | researchgate.net |

| Nickel complexes | Internal alkynes | Tetrasubstituted enones | nsf.gov |

| Rhodium complexes | N-phenylsulfonyl aldimines | Phenylated amines | nih.govacs.org |

Photocatalytic Applications in C-B Bond Formation

Photoredox catalysis has emerged as a powerful strategy for organic synthesis, and sodium tetraphenylborate has been identified as a key reagent in this field for the formation of carbon-boron (C-B) bonds. nih.govacs.org Under photocatalytic conditions, sodium tetraarylborates can be oxidized to generate diaryl boryl radicals. nih.govacs.orgrsc.orgrsc.org

These highly reactive boryl radicals can then participate in a variety of transformations. One significant application is the direct construction of C-B bonds. For example, by stabilizing the diaryl boryl radicals with nitrile compounds, the synthesis of valuable boron-containing heterocycles like 1,4,2-diazaborole analogs has been achieved through a photocatalyzed [3+2]-annulation reaction. rsc.orgrsc.org This methodology expands the synthetic routes to diverse boron-nitrogen heterocycles. rsc.orgrsc.org

The mechanism of these reactions typically involves the single-electron oxidation of the tetraarylborate by an excited photocatalyst. nih.govacs.org The resulting radical cation undergoes fragmentation to produce a diaryl boryl radical, which can then be trapped by various substrates. nih.govacs.org

Table 2: Photocatalytic Reactions Involving Sodium Tetraphenylborate

| Photocatalyst | Reaction Type | Key Intermediate | Product Type | Reference(s) |

| Iridium complexes | C-B bond formation | Diaryl boryl radical | Aryl boronic esters | nih.govacs.org |

| Not specified | [3+2]-annulation | Diaryl boryl radical | 1,4,2-diazaborole analogs | rsc.orgrsc.org |

| Iridium complexes | Tandem cyclization | Aryl radical | Polycyclic compounds | nih.gov |

| Cobalt/Iridium complexes | Borylation | Aryl radical | Aryl boronic esters | nih.govacs.org |

Role in C-C and C-X Bond Formation

Sodium tetraphenylborate is a valuable reagent for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. This is primarily achieved through two main pathways: the generation of aryl radicals from diaryl boryl radicals and its use as a phenylating agent in cross-coupling reactions.

A novel strategy involves the in situ generation of aryl radicals from sodium tetraarylborates. acs.org By introducing a suitable initiator, the diaryl boron radicals formed from the oxidation of tetraarylborates can undergo α-scission of a C–B bond to produce aryl radicals. acs.orgguidechem.com These highly reactive aryl radicals can then participate in a variety of transformations to form new C–B, C–C, and C–X bonds under visible light conditions. acs.org For example, this method has been successfully applied to borylation reactions with B₂pin₂ to furnish aryl boronic esters. acs.org

In the realm of C-C bond formation, sodium tetraphenylborate has been utilized in the defluorinative arylation of α-trifluoromethyl aryl alkenes. nih.gov It also participates in Giese radical additions and direct deboronization sulfide (B99878) reactions. nih.gov

The following table summarizes the substrate scope for the photocatalytic borylation of various sodium tetraarylborates to their corresponding aryl boronic esters. acs.org

| Sodium Tetraarylborate Substrate | Product (Aryl Boronic Ester) | Yield (%) |

|---|---|---|

| Tetraarylborate with alkyl substituent | 3b–3g | 70–82 |

| Tetraarylborate with phenyl substituent | 3h | N/A |

| Tetraarylborate with alkoxy substituent | 3i | N/A |

| Tetraarylborate with electron-withdrawing substituent | 3l–3o | Moderate |

| Disubstituted tetraarylborates | 3p–3s | N/A |

Catalytic Systems for Organic Transformations

Sodium tetraphenylborate is a key component in various catalytic systems, most notably in palladium-catalyzed cross-coupling reactions where it serves as an efficient phenylating agent.

In Suzuki-Miyaura cross-coupling reactions, sodium tetraphenylborate can effectively replace traditional organoboron reagents like boronic acids and their esters. mdpi.comresearchgate.net A significant advantage is that all four phenyl groups can potentially be transferred, making it an atom-economical choice. researchgate.net These reactions are often accelerated by microwave irradiation, leading to rapid and efficient synthesis of biaryl derivatives from aryl halides. mdpi.comtandfonline.comresearchgate.net Both homogeneous and heterogeneous palladium catalysts, including polymer-supported palladium complexes, have been successfully employed, with the latter offering the benefit of easy separation and reuse. researchgate.net The choice of base and solvent system can be critical, with aqueous media often being a viable and environmentally friendly option. researchgate.netrsc.org

The following table provides examples of palladium-catalyzed cross-coupling reactions using sodium tetraphenylborate.

| Reaction Type | Catalyst System | Substrates | Product | Key Features |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Polymer-supported Pd catalyst, K₂CO₃, H₂O | Aryl bromides | Polyfunctional biaryls | Microwave-assisted, reusable catalyst researchgate.net |

| Suzuki-Miyaura Coupling | PdCl₂(PPh₃)₂, KF/Al₂O₃ | Aryl halides | Unsymmetrical biaryls | Microwave-assisted tandfonline.com |

| Heck-type Reaction | Pd(OAc)₂ | Norbornadiene, Diphenyliodonium tetrafluoroborate (B81430) | 2-exo-3-exo-Diphenylbicyclo[2.2.1]hept-5-ene | Three-component coupling thieme-connect.com |

| Ketone Synthesis | Pd-doped KF/Al₂O₃ | Aroyl chlorides | Unsymmetrical ketones | Microwave-assisted oup.com |

| Allylic Arylation | Bedford-type palladacycle | Cinnamyl acetates | Allylic arylated products | Aqueous media, air atmosphere rsc.org |

Beyond traditional cross-coupling, sodium tetraphenylborate is used in three-component coupling reactions. For instance, a palladium-catalyzed reaction of norbornadiene, an iodonium (B1229267) salt, and sodium tetraphenylborate yields a complex bicyclic product. thieme-connect.com It has also been used in the synthesis of unsymmetrical ketones via the palladium-catalyzed cross-coupling with aroyl chlorides under microwave irradiation. oup.com Furthermore, a Bedford-type palladacycle catalyzes the allylic arylation of cinnamyl acetates with sodium tetraphenylborate in water under an air atmosphere. rsc.org

Derivatization Strategies and Novel Compound Preparation

Sodium tetraphenylborate is not only a reagent for constructing carbon-carbon and carbon-heteroatom bonds but also a versatile starting material for the preparation of other novel compounds and a derivatizing agent in analytical chemistry.

One synthetic application involves its reaction with acyl chlorides and tertiary amines in acetonitrile (B52724). This leads to the precipitation of sodium chloride and the formation of N-acyl quaternary ammonium (B1175870) salts. guidechem.comwikipedia.org

In the field of coordination chemistry, sodium tetraphenylborate is used to prepare and isolate organometallic complexes due to the high solubility of its salts in nonpolar solvents. guidechem.com For example, it facilitates the synthesis of metal dinitrogen complexes by promoting the displacement of a chloride ligand, which precipitates as sodium chloride. guidechem.comwikipedia.org

Furthermore, sodium tetraphenylborate serves as a precursor for the synthesis of other borane (B79455) clusters. Through a salt metathesis reaction with tetrabutylammonium (B224687) octahydrotriborate, pure and unsolvated NaB₃H₈ can be synthesized. unige.ch This octahydrotriborate can then be used to produce Na₂B₁₂H₁₂, a material of interest for solid electrolytes. unige.ch The reaction of diazonium tetraphenylborates with enaminoamides can lead to a variety of boron-containing heterocycles, including oxazaborines and diazaborinones, with the product distribution being controllable by the reaction conditions. nih.gov

In analytical chemistry, sodium tetraphenylborate and its derivatives are used as derivatizing agents, particularly for the analysis of organometallic compounds in environmental samples. researchgate.netrsc.orgresearchgate.net For example, it is used in the derivatization of organotin and organomercury compounds to form more volatile species that are amenable to analysis by gas chromatography. researchgate.netrsc.org

Mechanistic Investigations of Sodium Tetraphenylborate Reactions

Reaction Mechanisms in Precipitation Phenomena

Sodium tetraphenylborate (B1193919) is well-known for its ability to act as a selective precipitating agent for certain cations, a property utilized in various analytical and separation processes. chemimpex.comwikipedia.org It is particularly effective for the precipitation of potassium (K⁺), cesium (Cs⁺), and ammonium (B1175870) (NH₄⁺) ions from aqueous solutions. wikipedia.orgjove.com

The mechanism is based on the formation of sparingly soluble salts of the tetraphenylborate anion with these larger, singly charged cations. jove.com The large size and low charge density of the tetraphenylborate anion lead to weaker interactions with water molecules (i.e., lower hydration energy). When it encounters a cation with a similarly low hydration energy, such as potassium or cesium, the resulting salt has a low solubility in water, causing it to precipitate out of the solution. osti.govacs.org

This selectivity makes NaTPB a valuable reagent in gravimetric analysis for the precise quantification of these ions. chemimpex.comjove.com The precipitation reaction is typically rapid. nih.gov For instance, the precipitation of cesium tetraphenylborate (CsTPB) is complete in less than 24 hours at 25°C in solutions with a sodium ion concentration below 1.5 M. osti.gov The process can be used to remove radioactive cesium-137 (B1233774) from wastewater through an isotope dilution-precipitation method, where stable cesium is added to co-precipitate with the radioactive isotope. nih.govresearchgate.net Similarly, it is used to precipitate potassium from seawater to improve the sensitivity of gamma-ray spectrometry for other radionuclides. researchgate.net

Solubility Equilibria in Complex Matrices

The dissolution of sodium tetraphenylborate (NaTPB) in complex aqueous solutions, such as those containing various salts, is a critical factor in its application, for instance, in nuclear waste processing for the precipitation of radioactive cesium. The solubility is governed by equilibrium principles, where the solid NaTPB dissolves to maintain a saturation concentration in the solution.

Research has shown that the solubility of NaTPB in salt solutions is significantly influenced by both temperature and the concentration of sodium ions from other salts in the matrix. iaea.org An empirical correlation has been developed to predict the molar solubility of NaTPB based on these factors. iaea.org The solubility of NaTPB generally increases with higher temperatures. iaea.org For example, in solutions with varying sodium ion concentrations, the equilibrium concentration of NaTPB was consistently higher at 50°C compared to 30°C. iaea.org

Interestingly, studies have observed that under certain conditions, solutions can become supersaturated with tetraphenylborate, with the concentration eventually equilibrating over time. iaea.org The rate of dissolution appears to be rapid, often reaching a maximum concentration within 15 minutes to an hour, and is not significantly affected by the degree of agitation or changes in temperature within the ranges studied. iaea.org

An improved equation has been determined to predict the equilibrium solubility of tetraphenylborate as a function of temperature and sodium ion concentration. iaea.org

Table 1: NaTPB Concentration (M) as a function of time and sodium ion concentration, [Na⁺], in solutions at 30°C with strong mixing. iaea.org

| Time (min) | [Na⁺] = 0.5 M | [Na⁺] = 1.0 M | [Na⁺] = 2.5 M | [Na⁺] = 5.0 M |

| 15 | 0.00397 | 0.00168 | 0.00049 | 0.00014 |

| 30 | 0.00411 | 0.00174 | 0.00050 | 0.00014 |

| 60 | 0.00424 | 0.00181 | 0.00051 | 0.00014 |

| 120 | 0.00438 | 0.00187 | 0.00052 | 0.00014 |

| 240 | 0.00459 | 0.00196 | 0.00054 | 0.00015 |

| 1440 | 0.00557 | 0.00240 | 0.00067 | 0.00018 |

This table is interactive. You can sort and filter the data.

Electron Transfer and Radical Generation Studies

Electrochemical Oxidation Pathways

The electrochemical behavior of the tetraphenylborate ion (BPh₄⁻) has been investigated through methods like cyclic voltammetry and coulometry across a variety of solvents, including water, acetonitrile (B52724), and dichloromethane. rsc.orgresearchgate.net The oxidation of BPh₄⁻ is a complex process influenced heavily by the solvent environment. rsc.org

In dichloromethane, the oxidation is a relatively straightforward one-electron process, though it is somewhat irreversible. rsc.orgresearchgate.net However, in other solvents, the oxidation pathway is more complicated and involves several subsequent reactions. rsc.orgresearchgate.net The anodic peak potential (Eₚₐ) in cyclic voltammetry, which indicates the potential at which oxidation occurs, varies significantly with the solvent. For instance, at a glassy carbon electrode, the Eₚₐ shifts from 0.41 V vs. SCE in water to 0.94 V vs. SCE in dimethylformamide. rsc.org This variation is attributed to the interaction of the initially formed triphenylborane (B1294497) radical (BPh₃) with the solvent molecule (S) to form a solvent-adduct radical (S–BPh₃). rsc.org

Table 2: Anodic Peak Potentials (Eₚₐ) for the Oxidation of Tetraphenylborate Ion in Various Solvents. rsc.org

| Solvent | Eₚₐ (V vs. SCE) |

| Water | 0.41 |

| Methanol | 0.63 |

| Ethanol | 0.69 |

| Acetonitrile | 0.82 |

| Acetone (B3395972) | 0.85 |

| Dichloromethane | 0.87 (E₁/₂) |

| Dimethylformamide | 0.94 |

This table is interactive. You can sort and filter the data. Note: E₁/₂ is the half-wave potential for dichloromethane.

Photochemical Generation of Aryl Radicals

Sodium tetraphenylborate serves as a valuable precursor for generating aryl radicals under mild photochemical conditions. nih.govacs.org This process is typically achieved through visible-light photoredox catalysis. acs.orgrsc.org The mechanism involves the single-electron oxidation of the tetraphenylborate anion. nih.gov

Upon irradiation with visible light in the presence of a suitable photocatalyst, such as an iridium complex (e.g., Ir[(dF(CF₃)ppy)₂(dtbbpy)]PF₆), the tetraphenylborate anion is oxidized. nih.govacs.org This oxidation can be facilitated by an oxidizing agent like (NH₄)₂S₂O₈. nih.gov The initial oxidation leads to the formation of a diaryl boron radical. nih.govacs.org A key step in some pathways is the subsequent α-scission of a C–B bond in the diaryl boron radical, which is induced by an activation reagent like dimethyl sulfoxide (B87167) (DMSO), to release an aryl radical. acs.org

These photochemically generated aryl radicals are versatile intermediates that can participate in various synthetic transformations, including the formation of new C–B, C–C, and C–X bonds. nih.govacs.org For example, they can undergo Giese radical additions and direct deboronization sulfide (B99878) reactions. nih.gov Control experiments confirm that the photocatalyst, light, and an activation reagent are all essential for the transformation to occur. acs.orgrsc.org

Intermolecular Cation-Exchange Reaction Mechanisms

Sodium tetraphenylborate is widely utilized in inorganic and organometallic chemistry for its ability to facilitate intermolecular cation exchange, primarily through precipitation reactions. wikipedia.org The underlying mechanism is the formation of a highly insoluble salt when the tetraphenylborate anion combines with a specific cation, effectively driving the equilibrium of a reaction forward. wikipedia.orggoogle.com

A classic application is the precipitation of potassium, cesium, and rubidium ions from aqueous solutions, as their tetraphenylborate salts have very low solubility. researchgate.netornl.gov For example, NaTPB is used in the treatment of high-level nuclear waste to precipitate radioactive cesium-137. ornl.gov Similarly, it can be used to remove ammonium ions and amines from contaminated water by forming a granular, easily filterable precipitate of ammonium tetraphenylborate (NH₄BPh₄) under slightly acidic conditions. google.com

In coordination chemistry, this cation-exchange mechanism is employed to synthesize complex salts. For instance, when preparing N-acylammonium salts, NaTPB is added to a solution containing a tertiary amine and an acid chloride. The tetraphenylborate anion pairs with the newly formed N-acylammonium cation, while the sodium cation combines with the chloride, precipitating from the reaction mixture as sodium chloride (NaCl). wikipedia.org This removal of NaCl shifts the reaction equilibrium towards the formation of the desired product. wikipedia.org A similar principle applies to the synthesis of dinitrogen complexes, where a chloride ligand is displaced and precipitated as NaCl. wikipedia.org

The general mechanism can be represented as: Na⁺BPh₄⁻ (aq) + M⁺X⁻ (aq) → M⁺BPh₄⁻ (s) + Na⁺X⁻ (aq) where M⁺ is the cation to be exchanged and M⁺BPh₄⁻ is the insoluble salt.

Advanced Analytical Chemistry of Sodium Tetraphenylborate

Potentiometric Sensing and Ion-Selective Electrodes

Potentiometric sensors, particularly ion-selective electrodes (ISEs), represent a significant application of sodium tetraphenylborate (B1193919) in modern analytical chemistry. These sensors offer simple, cost-effective, and rapid determination of a variety of ions in complex matrices.

Polymeric membrane electrodes are popular analytical instruments that utilize a thin, selective membrane to generate a potential difference proportional to the activity of a specific ion in a solution mdpi.com. Sodium tetraphenylborate is a key component in the fabrication of many such electrodes, particularly for the determination of organic cations of pharmaceutical importance. utoronto.caresearchgate.net

The typical construction of these electrodes involves a polymeric matrix, most commonly poly(vinyl chloride) (PVC), which provides a flexible and durable support for the sensing components. researchgate.net Within this PVC matrix, an ion-pair complex formed between the target analyte and the tetraphenylborate anion acts as the electroactive material. researchgate.net For instance, a sensor for the antipsychotic drug olanzapine was developed using an ion-pair of the drug with sodium tetraphenylborate. researchgate.net A plasticizer, such as dioctyl phthalate, is also incorporated to ensure the mobility of the ion-pair within the membrane, which is crucial for the electrode's function. researchgate.net In some cases, sodium tetraphenylborate is used as a cation-exchanger in the membrane. mdpi.com The development of thin-membrane configurations, with thicknesses around 5 μm, has been shown to significantly improve sensitivity and reduce measurement times compared to traditional thick-membrane electrodes. rsc.org

The performance of an ion-selective electrode is defined by its selectivity towards the target ion in the presence of other interfering ions and its sensitivity over a specific concentration range. Electrodes incorporating sodium tetraphenylborate have been developed for a wide array of cations.

For inorganic cations, sodium tetraphenylborate is instrumental in creating electrodes for potassium (K+), ammonium (B1175870) (NH4+), and thallium(I) (Tl+). readchemistry.comnih.govresearchgate.net The determination of thallium(I) can be achieved by potentiometric titration with sodium tetraphenylborate, monitored by various ion-selective electrodes. nih.gov While liquid-membrane fluoroborate and nitrate electrodes provide the largest end-point breaks, solid-state electrodes like the cyanide electrode are also effective. nih.gov

In the pharmaceutical field, these electrodes are valuable for the analysis of various organic cations. utoronto.ca A potentiometric sensor for olanzapine demonstrated a Nernstian response across a wide concentration range of 4 × 10⁻⁶ to 1 × 10⁻² M, with a detection limit of 2.02 × 10⁻⁶ M. researchgate.net This sensor showed good selectivity for olanzapine in the presence of common cations, anions, and other organic molecules. researchgate.net Similarly, polymeric membrane electrodes have been successfully developed for determining amodiaquine, meclophenoxate hydrochloride, and pyritinol dihydrochloride, highlighting the versatility of sodium tetraphenylborate in pharmaceutical analysis. merckmillipore.com Lipophilic cyclodextrins have also been used in conjunction with tetraphenylborate to create sensors for pharmaceutical ions like ephedrine and amphetamine. researchgate.net

Table 1: Performance Characteristics of Various Sodium Tetraphenylborate-Based Ion-Selective Electrodes

| Target Ion | Electrode Composition | Linear Range (M) | Limit of Detection (M) | Key Interferents Noted |

|---|---|---|---|---|

| Olanzapine | OLP-TPB ion-pair, PVC, Dioctyl phthalate | 4 × 10⁻⁶ - 1 × 10⁻² | 2.02 × 10⁻⁶ | Various cations, anions, and organic molecules (selectivity was good) researchgate.net |

| Thallium(I) | Liquid-membrane (fluoroborate, nitrate), Solid-state (cyanide) | Titration-based | Not Applicable | Other cations precipitable by tetraphenylborate (e.g., K+, Rb+, Cs+) nih.gov |

| Potassium (K+) | Valinomycin-based membrane | 3 × 10⁻⁴ - 1.5 × 10⁻¹ | Not specified | Sodium (Na+) researchgate.netchemrxiv.org |

| Ammonium (NH4+) | Nonactin-based membrane | 1 × 10⁻⁴ - 1.5 × 10⁻¹ | Not specified | Potassium (K+) researchgate.net |

| Amphetamine | Dibenzo-18-crown 6-ether, NaTPB, PVC, Dibutyl phthalate | 10⁻⁵ - 10⁻³ | 4 × 10⁻⁵ | K+, Na+, NH4+ (selectivity was high) researchgate.net |

The pH of the sample solution is a critical parameter that can significantly influence the performance of ion-selective electrodes. mdpi.com The potential response of electrodes based on sodium tetraphenylborate is typically stable over a specific pH range, outside of which the response may become unreliable. For the olanzapine-selective electrode, a stable potential response was observed over a pH range of 2.6 to 7.8. researchgate.net Similarly, the titration of thallium(I) with sodium tetraphenylborate can be effectively performed at any pH from 1.3 to at least 10.2. nih.gov For a sensor designed to detect sodium dodecyl sulfate using a cetyltrimethylammonium-tetraphenylborate ion-pair, the optimal pH range was also studied to ensure maximum performance. researchgate.net Changes in pH can affect the charge of the target analyte or lead to the degradation of the ion-pair complex, thereby altering the electrode's potential. mdpi.com

Quantitative Analysis and Separation Techniques

Beyond its use in potentiometry, sodium tetraphenylborate is a classic precipitating reagent for gravimetric and turbidimetric analyses.

Gravimetric analysis is a highly accurate and precise method of quantitative analysis. Sodium tetraphenylborate is a well-established organic precipitating agent, particularly for the determination of potassium. readchemistry.com In cold mineral acid solutions, it selectively precipitates potassium and ammonium ions. readchemistry.com The resulting precipitate, such as potassium tetraphenylborate, has a stoichiometric composition, is easily filtered, and can be dried to a constant mass at temperatures between 105°C and 120°C. readchemistry.com

The gravimetric assay for sodium tetraphenylborate itself relies on this principle, where it is precipitated by adding a 5% potassium hydrogen phthalate solution. acs.org The resulting potassium tetraphenylborate is then filtered, washed with a saturated solution of the same, and dried. acs.org The weight of the precipitate is used to calculate the purity of the original sodium tetraphenylborate. acs.org This method is also applicable to other univalent cations like rubidium and cesium, though these are considered interferences in potassium analysis and must be removed beforehand. readchemistry.com Mercury(II) also interferes with this process. readchemistry.comrsc.org

Turbidimetry offers a rapid and convenient alternative to gravimetry for the quantitative determination of cations. This technique relies on measuring the turbidity, or cloudiness, of a solution caused by the formation of a fine precipitate. The reaction between sodium tetraphenylborate and potassium ions to form a white precipitate is utilized in turbidimetric methods to quantify potassium, especially in soil analysis. tandfonline.comgoogle.com

These methods are designed to be speedy and efficient for on-site analysis. tandfonline.comgoogle.com The procedure involves adding a sodium tetraphenylborate solution to the sample extract, which causes the precipitation of potassium tetraphenylborate. The resulting turbidity is then measured with a spectrophotometer or nephelometer, and the potassium concentration is determined from a calibration curve. To improve accuracy and eliminate interferences from other ions like ammonium, masking agents are often employed. google.comgoogle.com A common masking agent formulation includes disodium ethylenediaminetetraacetate (EDTA) and formalin to mask interfering ions and decompose ammonium ions, respectively. google.com Anionic surfactants may also be added to stabilize the precipitate suspension and improve the reproducibility of the measurement. google.com

Table 2: Comparison of Analytical Techniques Using Sodium Tetraphenylborate

| Technique | Principle | Target Analytes | Key Advantages | Key Limitations |

|---|---|---|---|---|

| Potentiometry (ISE) | Measures potential difference across a selective membrane. mdpi.com | K+, NH4+, Tl+, various pharmaceutical ions. researchgate.netnih.govmerckmillipore.com | Rapid, low-cost, suitable for in-situ measurements. mdpi.com | Limited selectivity, requires calibration, matrix effects (pH, interferents). mdpi.comresearchgate.net |

| Gravimetric Analysis | Measures the mass of a pure precipitate. readchemistry.com | K+, NH4+, Rb+, Cs+, Hg(II). readchemistry.comrsc.org | High accuracy and precision (primary method). readchemistry.com | Time-consuming, requires careful technique, interferences from other precipitable ions. readchemistry.com |

| Turbidimetry | Measures the intensity of light scattered by a suspension. tandfonline.com | Potassium (K+). tandfonline.comgoogle.com | Rapid, simple, suitable for field testing. tandfonline.comgoogle.com | Lower accuracy than gravimetry, requires masking agents, precipitate stability can be an issue. tandfonline.comgoogle.com |

Conductometric Titration Procedures

Sodium tetraphenylborate (NaB(C₆H₅)₄) is employed as a titrant in precipitation titrations for the quantification of various organic and inorganic cations. acs.orgresearchgate.net The fundamental reaction involves the formation of a sparingly soluble precipitate between the cation being analyzed and the tetraphenylborate anion (B(C₆H₅)₄⁻). wikipedia.org This reaction effectively removes the target ion from the solution, causing a change in the solution's conductivity.

The procedure has been successfully applied to the determination of various pharmaceutical compounds. For instance, a reliable conductometric method has been developed for the quantitative analysis of Amlodipine Besylate (AML). researchgate.net This method is based on the formation of an ion-association complex between the AML cation and the tetraphenylborate anion in an aqueous solution. researchgate.net Similar procedures have been established for the determination of Alfuzosin Hydrochloride, Fexofenadine Hydrochloride, and Diphenhydramine Hydrochloride, where the formation of an ion association complex with the tetraphenylborate anion is monitored by measuring the change in conductance. researchgate.netsciencepublishinggroup.com

Key findings from studies utilizing conductometric titration with sodium tetraphenylborate are summarized below:

| Analyte | Titrant | Principle | Key Findings | Reference |

| Amlodipine Besylate (AML) | Sodium Tetraphenylborate (TPB) | Formation of an ion-association complex | The method is accurate and reliable for AML determination in pure form and pharmaceutical formulations, with a recovery range of 98.60-101.40%. | researchgate.net |

| Alfuzosin Hydrochloride & Fexofenadine Hydrochloride | Sodium Tetraphenylborate (NaTPB) | Formation of an ion-association complex | The procedure is precise and accurate for determining the drugs in pure and pharmaceutical forms, with recoveries of 99.85-102.49% for Alfuzosin HCl and 99.80-100.48% for Fexofenadine HCl. | researchgate.net |

| Diphenhydramine Hydrochloride (DPH) | Sodium Tetraphenylborate (TPB) | Formation of an ion-association complex | The method is suitable for the determination of DPH in pure form and pharmaceutical preparations, with a low relative standard deviation (<1%). | sciencepublishinggroup.com |

| Potassium (K⁺) | Sodium Tetraphenylborate (STPB) | Precipitation of potassium tetraphenylborate | Used to measure potassium ion concentration, particularly at levels below 5000 mg/L. The excess STPB is determined by back-titration. | expotechusa.com |

| Organic and Inorganic Bases | Sodium Tetraphenylborate | Precipitation of insoluble tetraphenylborates | Direct potentiometric titration can accurately determine bases that form well-defined insoluble tetraphenylborates. | acs.org |

Experimental conditions such as the choice of solvent, temperature, and reagent concentration are critical factors that are typically optimized to ensure accurate and precise results. researchgate.netresearchgate.netsciencepublishinggroup.com The use of sodium tetraphenylborate in conductometric titrations offers a simple, cost-effective, and reliable analytical method for a range of substances. researchgate.netsciencepublishinggroup.com

Extraction Methods for Isotope Analysis

Sodium tetraphenylborate is utilized in extraction methods for the analysis of specific isotopes, leveraging its ability to selectively precipitate certain elements. A primary application in this area is the separation and determination of cesium isotopes, particularly the radioactive isotope ¹³⁷Cs, from various sample matrices, including radioactive waste and environmental samples.

The underlying principle of these extraction methods involves the reaction of sodium tetraphenylborate with cesium ions to form the highly insoluble cesium tetraphenylborate (CsB(C₆H₅)₄) precipitate. This selective precipitation allows for the separation of cesium from other radionuclides and matrix components.

A common procedure involves the following steps:

Sample Preparation: The sample, often acidic liquid waste, is first neutralized or made alkaline, typically with sodium hydroxide (B78521). This step is crucial because the tetraphenylborate anion is unstable in acidic conditions.

Precipitation: An aqueous solution of sodium tetraphenylborate is added to the sample. In the presence of cesium ions, a fine, white precipitate of cesium tetraphenylborate forms immediately. The presence of potassium is a known interference as it also forms an insoluble precipitate, potassium tetraphenylborate (KB(C₆H₅)₄).

Extraction/Separation: The precipitate containing the cesium isotope is then separated from the bulk solution, usually by filtration or centrifugation.

Purification: The collected precipitate may undergo further purification steps to remove any co-precipitated impurities. This can involve washing the precipitate with specific solutions.

Measurement: The isolated and purified cesium tetraphenylborate, containing the ¹³⁷Cs isotope, is then prepared for radiometric analysis, such as gamma-ray spectrometry, to quantify the activity of ¹³⁷Cs.

Research has focused on optimizing these extraction procedures to improve the efficiency and selectivity of cesium separation. For instance, studies have investigated the use of specific organic solvents to enhance the extraction of the cesium tetraphenylborate complex. The choice of solvent and the presence of other ions can significantly influence the extraction efficiency.

These extraction methods are critical for environmental monitoring, nuclear waste management, and in studies related to the biogeochemical cycling of cesium. The ability of sodium tetraphenylborate to facilitate the selective removal and concentration of cesium isotopes makes it an invaluable reagent in radiochemical analysis.

Spectroscopic Characterization in Analytical Contexts

Applications in Spectrophotometry

Sodium tetraphenylborate plays a significant role in various spectrophotometric methods, primarily as a reagent for the determination of a wide range of compounds, including pharmaceuticals, alkaloids, and quaternary ammonium compounds. These methods are typically based on the formation of an ion-pair or complex between the tetraphenylborate anion and the target analyte, which can then be quantified.

One common approach involves the formation of an ion-pair between the cationic form of an analyte and the tetraphenylborate anion. This ion-pair is then extracted into an organic solvent. The concentration of the analyte can be determined by either measuring the absorbance of the ion-pair in the organic phase directly if it absorbs in the UV-Vis region, or by adding a suitable indicator or dye that forms a colored complex with the ion-pair.

For example, spectrophotometric methods have been developed for the determination of certain drugs. The drug, in its cationic form, reacts with sodium tetraphenylborate to form a stable ion-pair complex. This complex can be extracted into a solvent like chloroform or dichloromethane. The absorbance of the extracted complex is then measured at a specific wavelength, and the concentration of the drug is determined from a calibration curve.

Another application involves the use of sodium tetraphenylborate in turbidimetric or nephelometric methods. The formation of a fine precipitate of the analyte's tetraphenylborate salt results in a turbid solution. The degree of turbidity, which is proportional to the concentration of the analyte, can be measured spectrophotometrically by monitoring the decrease in transmitted light (turbidimetry) or the intensity of scattered light (nephelometry). This technique has been applied to the determination of potassium, where the formation of the insoluble potassium tetraphenylborate is quantified. google.com

The table below summarizes some applications of sodium tetraphenylborate in spectrophotometry:

| Analyte Type | Method Principle | Detection Method | Key Features |

| Pharmaceutical Drugs (e.g., antihistamines, antidepressants) | Ion-pair formation and extraction | UV-Vis Spectrophotometry | High sensitivity and selectivity; requires extraction into an organic solvent. |

| Alkaloids | Ion-pair formation with a colored indicator | Colorimetric Spectrophotometry | The ion-pair forms a colored complex with an indicator dye, which is then measured. |

| Potassium | Precipitation | Turbidimetry/Nephelometry | Rapid and simple method based on the measurement of the turbidity of the potassium tetraphenylborate precipitate. google.com |

| Quaternary Ammonium Compounds | Ion-pair formation | UV Spectrophotometry | The inherent UV absorbance of the tetraphenylborate anion allows for quantification after ion-pair formation and separation. |

The success of these spectrophotometric methods often depends on the careful optimization of experimental parameters such as pH, reagent concentration, choice of organic solvent, and reaction time to ensure complete reaction and stable measurements.

Nuclear Magnetic Resonance (NMR) Spectrometry in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectrometry is a powerful tool for elucidating reaction mechanisms and studying the structure of molecules in solution. In the context of sodium tetraphenylborate chemistry, NMR is instrumental in investigating the interactions of the tetraphenylborate anion with various cations and in studying the dynamics of the resulting ion pairs.

¹H, ¹¹B, and ¹³C NMR are commonly employed to study the tetraphenylborate anion itself and its complexes. The chemical shifts and coupling constants of the phenyl protons and carbons in the ¹H and ¹³C NMR spectra provide information about the electronic environment of the anion. The ¹¹B NMR spectrum is particularly informative, as the chemical shift of the boron nucleus is sensitive to its coordination environment.

NMR has been used to study the mechanism of ion-pairing between the tetraphenylborate anion and various metal and organic cations in different solvents. By analyzing the changes in the chemical shifts of both the cation and the anion upon ion-pair formation, researchers can gain insights into the nature of the interaction, such as whether it is a contact ion pair (CIP) or a solvent-separated ion pair (SSIP). For example, significant changes in the ¹H NMR spectrum of an organic cation upon the addition of sodium tetraphenylborate can indicate the formation of a specific ion-pair structure.

Furthermore, NMR can be used to study the kinetics of ligand exchange reactions where the tetraphenylborate anion acts as a non-coordinating or weakly coordinating anion. In coordination chemistry, sodium tetraphenylborate is often used to prepare cationic metal complexes by precipitating the halide counter-ion. NMR can then be used to characterize the resulting cationic complex and to study its reactivity. For instance, in the synthesis of dinitrogen complexes, the displacement of a chloride ligand by N₂ can be followed by monitoring the changes in the NMR spectrum of the metal complex. wikipedia.org

In mechanistic studies of palladium-catalyzed cross-coupling reactions, where sodium tetraphenylborate can act as a phenyl group donor, NMR is used to identify reaction intermediates and to understand the transmetalation step. wikipedia.org By using techniques such as 2D NMR (e.g., COSY, HSQC, HMBC), the connectivity of atoms in complex intermediates can be established, providing crucial evidence for proposed reaction pathways.

Gamma-Ray Spectrometry for Radionuclide Detection

Gamma-ray spectrometry is a primary analytical technique for the detection and quantification of gamma-emitting radionuclides. In conjunction with chemical separation methods involving sodium tetraphenylborate, it becomes a highly effective tool for the analysis of specific radionuclides, most notably cesium-137 (B1233774) (¹³⁷Cs).

The role of sodium tetraphenylborate in this context is to selectively precipitate cesium from a sample matrix, thereby concentrating it and separating it from interfering radionuclides. As discussed in the section on extraction methods, sodium tetraphenylborate reacts with cesium ions to form a dense, insoluble precipitate of cesium tetraphenylborate (CsB(C₆H₅)₄).

The analytical procedure typically involves the following key stages:

Sample Collection and Preparation: A known volume or mass of the sample (e.g., water, soil, radioactive waste) is collected. The sample is pre-treated to ensure that cesium is in a soluble form and to adjust the pH to an alkaline condition, which is necessary for the stability of the tetraphenylborate reagent.

Precipitation with Sodium Tetraphenylborate: A solution of sodium tetraphenylborate is added to the prepared sample, leading to the precipitation of cesium tetraphenylborate.

Separation and Purification: The precipitate is separated from the solution by filtration or centrifugation. It is then washed to remove any soluble impurities and co-precipitated ions.

Sample Mounting: The dried cesium tetraphenylborate precipitate is transferred to a standard counting geometry (e.g., a vial or a petri dish) suitable for the gamma-ray spectrometer.

Gamma-Ray Spectrometry Measurement: The sample is placed in a shielded detector, typically a high-purity germanium (HPGe) detector, and the gamma-ray spectrum is acquired over a sufficient period. ¹³⁷Cs is identified by its characteristic gamma-ray emission at 661.7 keV.

Quantification: The activity of ¹³⁷Cs in the original sample is calculated from the net peak area at 661.7 keV, taking into account the detector efficiency, the sample volume, the chemical recovery of the precipitation step, and the decay corrections.

An exploration into the structural and coordination chemistry of sodium tetraphenylborate reveals intricate solid-state architectures and diverse metal-ligand interactions. This article delves into the compound's structural elucidation through crystallographic analysis, the nature of its polymeric assemblies, the influence of temperature on its crystal lattice, and its complex coordination behaviors.

Interdisciplinary Research with Biological Systems

Interactions with Biomolecules

The interaction of the tetraphenylborate (B1193919) anion ([B(Ph)₄]⁻) with proteins is a key area of study, providing insights into ligand binding and its subsequent effects on protein structure and stability. Bovine Serum Albumin (BSA), a well-characterized transport protein, has served as a primary model for these investigations.

Research has identified two structurally distinct sets of binding sites for the tetraphenylborate anion on the BSA molecule under physiological pH. mdpi.com

Primary Binding Site : The first site, located in subdomain IA of the protein near the Trp-134 residue, binds two tetraphenylborate ions. This initial binding is characterized as an enthalpy-driven process. mdpi.com

Secondary Binding Site : The second site is found in subdomain IIIA and accommodates five tetraphenylborate ions. In contrast to the first site, binding at this location is an entropy-driven process, suggesting that hydrophobic interactions play a dominant role. mdpi.com This entropy increase is likely due to the release of water molecules upon binding. mdpi.com

The specific thermodynamic parameters associated with each binding site have been quantified, highlighting the different forces driving the interaction at each location. mdpi.com

Table 1: Thermodynamic Parameters for Tetraphenylborate Ion Binding to Bovine Serum Albumin

| Binding Site | Location (Subdomain) | Stoichiometry (Ions per BSA) | Log K | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) | Driving Force |

|---|---|---|---|---|---|---|---|

| 1 | IA | 2 | 7.09 ± 0.10 | -9.67 ± 0.14 | -3.14 ± 0.12 | 6.53 | Enthalpy |

| 2 | IIIA | 5 | 5.39 ± 0.06 | -7.35 ± 0.09 | 4.00 ± 0.14 | 11.3 | Entropy |

Data sourced from studies conducted at pH 7 and 298.15 K. mdpi.com

The binding of tetraphenylborate ions has a significant impact on the stability of BSA. While the interaction does not cause noticeable changes to the secondary structure of the protein at room temperature (298.15 K), it markedly increases the thermal stability of the protein's α-helical content. mdpi.com The formation of the tetraphenylborate-BSA complex hinders the thermal unfolding of the protein. This stabilization effect correlates with the saturation of the specific binding sites on the albumin molecule. mdpi.com

Biological Activity Studies

The tetraphenylborate anion exhibits biological activity, which has been explored in the context of antimicrobial applications. Its effects are primarily linked to its chemical properties as a large, hydrophobic anion.

While sodium tetraphenylborate itself is not typically classified as a conventional antibiotic, its anion has been incorporated into ion-pair complexes with other bioactive molecules to enhance or modify their antimicrobial profiles. Studies on these complexes have demonstrated a degree of selective bactericidal activity.

Research on complexes formed between the tetraphenylborate anion and molecules like quinine (B1679958), pyridoxine (B80251), and procainamide (B1213733) shows a consistent pattern of activity. nih.govnih.govresearchgate.net These complexes generally exhibit good antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and antifungal activity against yeasts like Candida albicans. nih.govnih.govresearchgate.net Conversely, their activity against Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa, is often reported as weak or poor. nih.govnih.gov

Table 2: Observed Antimicrobial Selectivity of Tetraphenylborate-Containing Complexes

| Pathogen Type | Representative Species | Observed Activity |

|---|---|---|

| Gram-Positive Bacteria | Staphylococcus aureus, Bacillus subtilis | Good |

| Gram-Negative Bacteria | Escherichia coli, Pseudomonas aeruginosa | Weak / Poor |

| Yeast (Fungus) | Candida albicans | Good |

Activity based on findings from studies of tetraphenylborate ion-pair complexes. nih.govnih.govresearchgate.net

The primary antimicrobial mechanism of the tetraphenylborate anion is attributed to its function as an uncoupler of oxidative phosphorylation. wikipedia.orgnih.gov

As an uncoupling agent, the molecule disrupts the vital process of ATP synthesis in both prokaryotic and mitochondrial membranes. wikipedia.org The tetraphenylborate anion is hydrophobic (lipophilic), which allows it to readily pass through lipid membranes. nih.gov It acts as a protonophore, transporting protons across the membrane and dissipating the crucial proton-motive force. wikipedia.orgnih.gov This dissipation uncouples the electron transport chain from ATP synthesis; the cell continues to expend energy to pump protons, but this energy is lost as heat instead of being used by ATP synthase to generate ATP. wikipedia.org This disruption of energy production is ultimately lethal to the microorganism. The toxicity of tetraphenylborate and its derivatives is strongly correlated with their size, hydrophobicity, and ability to translocate across biological membranes. nih.gov

Complex Formation with Biological Materials in Assays

Sodium tetraphenylborate (Na[B(C₆H₅)₄]) is a versatile compound utilized in various biological assays, primarily due to the ability of the tetraphenylborate anion ([B(C₆H₅)₄]⁻) to form stable, often insoluble, complexes with specific biological materials. This property is exploited for the detection, quantification, and separation of a range of biologically relevant molecules, including proteins, peptides, and nitrogenous organic compounds such as alkaloids and pharmaceuticals. The formation of these complexes is typically driven by a combination of electrostatic and hydrophobic interactions.

The interaction of tetraphenylborate with proteins has been a subject of detailed investigation. A notable example is its binding to Bovine Serum Albumin (BSA), a common model protein in biochemical studies. The binding of [B(C₆H₅)₄]⁻ to BSA has been characterized using techniques such as isothermal titration calorimetry, fluorescence spectroscopy, and circular dichroism. These studies have revealed the presence of two distinct sets of binding sites on the BSA molecule. The first site, located in subdomain IA, binds two tetraphenylborate ions, while the second site in subdomain IIIA binds five ions. The formation of these complexes leads to an increase in the thermal stability of the protein's α-helical structure.

In the realm of pharmaceutical and alkaloid analysis, sodium tetraphenylborate serves as a valuable precipitating agent. Many organic bases, including a wide range of alkaloids and pharmaceutical drugs with amine functional groups, form insoluble ion-pair complexes with the tetraphenylborate anion. This precipitation reaction can be the basis for various quantitative assays, such as gravimetric, titrimetric, and turbidimetric methods. For instance, the reaction of a protonated drug molecule with tetraphenylborate can be monitored to determine the concentration of the drug in a sample. This principle is also applied in the fabrication of ion-selective electrodes (ISEs) for the potentiometric determination of various drugs. In this application, an ion-pair complex of the target drug with tetraphenylborate is often used as the electroactive material in the electrode membrane. The electrode then develops a potential that is proportional to the concentration of the target drug in the sample solution, allowing for its sensitive and selective measurement. For example, ISEs have been developed for the determination of drugs like the antipsychotic sulpiride (B1682569) and the antidepressant citalopram.

The formation of complexes with sodium tetraphenylborate is not limited to large biomolecules and drugs. It also reacts with smaller biological amines and quaternary ammonium (B1175870) salts, leading to their precipitation. This property can be utilized in assays to separate or quantify these molecules. The selectivity of the precipitation can often be controlled by adjusting the pH of the solution.

Below is a data table summarizing the thermodynamic parameters for the binding of tetraphenylborate ions to Bovine Serum Albumin.

| Binding Site | Number of Ions Bound | logK (ITC) | ΔG (ITC) (kcal mol⁻¹) | ΔH (ITC) (kcal mol⁻¹) | TΔS (ITC) (kcal mol⁻¹) |

| Site 1 (Subdomain IA) | 2 | 7.09 ± 0.10 | -9.67 ± 0.14 | -3.14 ± 0.12 | -6.53 |

| Site 2 (Subdomain IIIA) | 5 | 5.39 ± 0.06 | -7.35 ± 0.09 | 4.00 ± 0.14 | 11.3 |

Environmental and Industrial Applications Research

Radioactive Waste Management

Sodium tetraphenylborate (B1193919) (NaB(C₆H₅)₄) is a crucial compound in the management of radioactive waste, particularly for the removal of specific radionuclides from high-level waste streams.

Recovery and Separation of Cesium and Ammonium (B1175870) Ions from Aqueous Streams

Sodium tetraphenylborate is effective in recovering trace amounts of cesium (Cs⁺) and ammonium (NH₄⁺) ions from aqueous waste streams. acs.orgacs.org The fundamental principle of this application lies in the ability of the tetraphenylborate anion (TPB⁻) to precipitate these ions, forming water-insoluble salts. acs.orgacs.org This method is particularly valuable for dilute streams where traditional methods like evaporation or distillation are not economically viable due to the high energy costs associated with vaporizing large volumes of water. acs.org

The process involves mixing an aqueous solution of sodium tetraphenylborate with the waste stream, which leads to the precipitation of cesium tetraphenylborate (CsTPB) or ammonium tetraphenylborate (NH₄TPB). acs.orgacs.org These precipitates can then be separated from the bulk liquid.

For the recovery of the target ions and the recycling of the more expensive TPB⁻ anion, a multi-step process is employed:

Precipitation : Aqueous NaTPB is added to the waste stream to precipitate Cs⁺ or NH₄⁺ ions.

Dissolution : The resulting precipitate is dissolved in an organic solvent like acetone (B3395972). acs.orgacs.org

Recovery :

For ammonium , the pH of the acetone solution is raised with sodium hydroxide (B78521) (NaOH), and the solution is distilled. This recovers both the ammonia (B1221849) and the acetone, leaving behind a solution of NaTPB that can be recycled. acs.orgacs.org

For cesium , an organic ammonium cation such as tripropylammonium (B8586437) is added to precipitate the TPB⁻ anion. The cesium cation is then isolated as cesium chloride (CsCl). acs.orgacs.org

This process allows for the concentration of the target ions from a dilute stream, making their recovery more efficient and economical. acs.org Research has demonstrated high recovery efficiencies for both the target cations and the tetraphenylborate anion.

Table 1: Recovery Efficiency of Ions Using Sodium Tetraphenylborate

| Ion | Recovery Percentage | Notes |

| Ammonium (NH₄⁺) | Quantitative | Recovery from dilute aqueous streams. acs.org |

| Cesium (Cs⁺) | ~90% | Recovery from dilute aqueous streams. acs.org |

| Tetraphenylborate (TPB⁻) | Quantitative | The anion is recovered and recycled in the process. acs.org |

Precipitation of Radioactive Cesium from High-Level Waste

In the treatment of high-level radioactive waste (HLW), sodium tetraphenylborate is used in a process known as in-tank precipitation (ITP). osti.govunt.eduunt.eduntis.gov This process is designed to remove radioactive cesium-137 (B1233774) (¹³⁷Cs) from water-soluble, alkaline waste solutions stored in large underground tanks. osti.govosti.gov The extremely low solubility of cesium tetraphenylborate is the key to the high decontamination factors achieved in this process. osti.gov

When NaTPB is added to the HLW, it causes the ¹³⁷Cs to precipitate as solid CsTPB. osti.gov To ensure maximum removal of the radioactive cesium and meet decontamination targets, an excess of NaTPB is typically added to the solution, driving the precipitation reaction to completion. osti.gov In addition to cesium, potassium (K⁺) present in the waste also precipitates as potassium tetraphenylborate (KTPB). osti.gov

The resulting solid precipitates are then separated from the decontaminated salt solution using crossflow filtration. osti.govosti.gov This separates the highly radioactive cesium and other precipitated solids from the bulk of the waste, significantly reducing the volume of high-level waste that requires vitrification and long-term geological disposal.

The rate of CsTPB precipitation can be influenced by factors such as the sodium ion concentration in the waste. At sodium concentrations below 1.5 M, the reaction is typically complete within 24 hours at 25°C. However, at higher sodium concentrations, the reaction can be much slower, taking up to 160 hours. osti.gov Increasing the temperature and adding excess tetraphenylborate can accelerate the precipitation process. osti.gov

Strategies to Mitigate Byproduct Formation (e.g., Benzene)

A significant challenge in the use of sodium tetraphenylborate for radioactive waste treatment is the chemical and radiolytic decomposition of the tetraphenylborate anion, which generates flammable byproducts, most notably benzene (B151609). osti.govrubidium-cs.com The generation of benzene from residual or excess NaTPB is a major safety concern due to its flammability and toxicity. dnfsb.govosti.gov

The decomposition of TPB⁻ can be catalyzed by certain metals present in the waste and is exacerbated by the high radiation fields. dnfsb.gov This led to unexpected chemical excursions and high benzene release rates in facilities like the Savannah River Site's In-Tank Precipitation Facility, prompting extensive research into the decomposition mechanisms. dnfsb.gov

Strategies to mitigate benzene formation and manage its risks include:

Controlling Excess NaTPB : Minimizing the amount of excess sodium tetraphenylborate added to the waste reduces the potential quantity of benzene that can be produced. osti.govdnfsb.gov This requires careful process control and monitoring.

Understanding Decomposition Chemistry : Extensive experimental programs have been established to understand the mechanisms and controlling parameters of TPB decomposition to better predict and control benzene generation rates. dnfsb.gov

Engineering Controls : Facilities are equipped with ventilation and nitrogen purge systems to control the concentration of benzene and oxygen in the headspace of the waste tanks, thereby preventing the formation of a flammable atmosphere. dnfsb.gov

Catalyst Inhibition : Research has explored the use of additives to inhibit copper-catalyzed decomposition. For example, biuret (B89757) was tested as a potential inhibitor, although it was not successful under the tested conditions. unt.eduunt.edu

Process Chemistry Adjustments : The conversion of CsTPB to a more stable form could help avoid problems associated with the radiolysis of the TPB anion by the radioactive cesium it has precipitated. acs.org

Water Treatment and Ion Sequestration

Sodium tetraphenylborate is used as a precipitating agent in certain water treatment applications. guidechem.com Its mechanism of action involves reacting with specific metal ions in the water to form insoluble precipitates, which can then be removed through filtration or sedimentation. guidechem.com This process is effective for sequestering ions like potassium, ammonium, rubidium, and cesium. wikipedia.org

The process is based on the formation of a highly insoluble salt when the tetraphenylborate anion encounters these cations. google.com For instance, when treating water contaminated with ammonium ions, adding sodium tetraphenylborate under slightly acidic conditions (pH 3 to 7) results in the immediate formation of a thick, white precipitate of ammonium tetraphenylborate. google.comgoogle.com This granular precipitate is easily filtered from the treated water. google.comgoogle.com

Soil Chemistry and Nutrient Management

Determination of Potassium Status in Soils

Sodium tetraphenylborate provides a valuable method for assessing the potassium (K) status of soils, offering a more comprehensive measure than traditional tests. northcentralfertility.comtandfonline.com Standard soil tests, such as the ammonium acetate (B1210297) extraction method, primarily measure the readily exchangeable K. However, they often fail to reliably predict plant-available K in soils where nonexchangeable K contributes significantly to plant nutrition. northcentralfertility.com

The NaTPB method is designed to extract both the exchangeable and a portion of the nonexchangeable, or "reserve," potassium from the soil. northcentralfertility.comtandfonline.com This action is believed to mimic the K uptake mechanism of plant roots more closely. northcentralfertility.com

The procedure involves extracting a soil sample with a solution of sodium tetraphenylborate, often in the presence of a sodium salt like sodium chloride. tandfonline.com The TPB⁻ anion precipitates the potassium as it is released from the soil, and the sodium ion acts as an exchanger for K on clay mineral surfaces. northcentralfertility.com The amount of K extracted can be controlled by varying the extraction time. researchgate.net Short extraction periods (e.g., 5-60 minutes) are used to estimate the more readily available K. northcentralfertility.comresearchgate.net

Research has shown a strong correlation between the amount of potassium extracted by the NaTPB method and the total K uptake by plants grown to exhaustion in greenhouse studies.

Table 2: Correlation of Soil K Test Methods with K Uptake by Wheat